(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a bromofuran moiety linked to a benzoimidazole-piperazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Bromofuran Moiety: This can be achieved through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Benzoimidazole-Piperazine Intermediate: This involves the reaction of 1-methyl-1H-benzo[d]imidazole with piperazine in the presence of a suitable base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the bromofuran moiety with the benzoimidazole-piperazine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the benzoimidazole moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of reduced benzoimidazole derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic sites on proteins, while the benzoimidazole-piperazine structure can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- (5-chlorofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- (5-iodofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- (5-fluorofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone lies in its specific bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMIYGWUYSWKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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